molecular formula C12H17N B6152687 3-(2-ethylphenyl)pyrrolidine CAS No. 1247925-28-5

3-(2-ethylphenyl)pyrrolidine

Cat. No.: B6152687
CAS No.: 1247925-28-5
M. Wt: 175.3
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Description

3-(2-ethylphenyl)pyrrolidine is a chemical compound that belongs to the class of synthetic cathinones.

Preparation Methods

The synthesis of 3-(2-ethylphenyl)pyrrolidine can be achieved through several methodsThis can be done through various types of cross-coupling reactions that combine heteroaromatic reagents with pyrrolidine derivatives containing the necessary substituents . Another method involves the assembly of the pyrrolidine ring containing hetaryl substituents from appropriately substituted acyclic precursors . Industrial production methods often utilize these synthetic routes to produce the compound in large quantities.

Chemical Reactions Analysis

3-(2-ethylphenyl)pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of pyrrolidine derivatives can lead to the formation of pyrrolidin-2-ones . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-ethylphenyl)pyrrolidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects, including its use as a stimulant and its impact on various biological pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .

Comparison with Similar Compounds

3-(2-ethylphenyl)pyrrolidine can be compared with other similar compounds, such as pyrrolidine alkaloids and their derivatives. These compounds share a similar five-membered nitrogen-containing ring structure but differ in their substituents and biological activities . For example, pyrrolidine-2,5-dione is another compound with a similar structure but different biological properties . The uniqueness of this compound lies in its specific substituents and their impact on its chemical and biological properties.

Similar Compounds

  • Pyrrolidine-2,5-dione
  • Pyrrolidine alkaloids
  • Pyrrolopyrazine derivatives
  • Pyrrolidinone derivatives

Biological Activity

3-(2-Ethylphenyl)pyrrolidine is a compound belonging to the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. Its unique structure, featuring an ethyl group attached to a phenyl ring, contributes to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N
  • Molecular Weight : Approximately 175.3 g/mol

The presence of the ethyl group at the second position of the pyrrolidine structure enhances its lipophilicity, which may influence its interaction with biological targets.

Biological Activity Overview

This compound exhibits notable biological activity, particularly in medicinal chemistry. Pyrrolidine derivatives have been studied for their potential roles as therapeutic agents due to their diverse pharmacological effects. The following sections detail specific activities observed in research.

Pharmacological Effects

  • Antimicrobial Activity : Research indicates that pyrrolidine derivatives can inhibit bacterial growth, particularly against multidrug-resistant strains such as Pseudomonas aeruginosa .
  • Anti-inflammatory Properties : Compounds similar to this compound have shown potential in modulating inflammatory pathways, particularly through the inhibition of the NF-κB signaling pathway .
  • Cytotoxic Effects : Some studies suggest that certain pyrrolidine derivatives can induce cytotoxicity in cancer cells, indicating their potential as anticancer agents .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function and leading to therapeutic effects.
  • Receptor Modulation : It can interact with specific receptors involved in signaling pathways, influencing cellular responses and potentially leading to anti-inflammatory effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrrolidine derivatives:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
AntimicrobialIdentified as a potential scaffold for inhibitors against Pseudomonas aeruginosa with minimal cytotoxicity.
Anti-inflammatoryDemonstrated modulation of NF-κB signaling in macrophages, suggesting therapeutic potential for inflammatory diseases.
CytotoxicityInduced cell death in various cancer cell lines, highlighting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, providing flexibility for research applications. Its versatility makes it a valuable compound in drug discovery and development.

Synthetic Routes:

  • One-Pot Reactions : Efficient methods involving multiple reactants have been optimized for higher yields.
  • Functionalization Strategies : Various functional groups can be introduced to modify the compound's properties and enhance its biological activity.

Properties

CAS No.

1247925-28-5

Molecular Formula

C12H17N

Molecular Weight

175.3

Purity

95

Origin of Product

United States

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